3-Bromo-5-(phenylamino)benzoic acid

PIP5K lipid kinase inhibitor structure-activity relationship

3-Bromo-5-(phenylamino)benzoic acid (CAS 924650-22-6) is an aromatic carboxylic acid bearing a bromine atom at the 3-position and a phenylamino group at the 5-position of the benzoic acid core. The compound belongs to the class of halogenated N-phenylanthranilic acid analogs and has been utilized as a key synthetic intermediate in the discovery of beta‑secretase (BACE) inhibitors for Alzheimer’s disease and phosphatidylinositol‑4‑phosphate 5‑kinase (PIP5K) inhibitors for oncology.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
Cat. No. B8303933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(phenylamino)benzoic acid
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)Br
InChIInChI=1S/C13H10BrNO2/c14-10-6-9(13(16)17)7-12(8-10)15-11-4-2-1-3-5-11/h1-8,15H,(H,16,17)
InChIKeyLAKUABIFOMRHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(phenylamino)benzoic acid – A Privileged Scaffold for Kinase and Protease Inhibitor Synthesis


3-Bromo-5-(phenylamino)benzoic acid (CAS 924650-22-6) is an aromatic carboxylic acid bearing a bromine atom at the 3-position and a phenylamino group at the 5-position of the benzoic acid core . The compound belongs to the class of halogenated N-phenylanthranilic acid analogs and has been utilized as a key synthetic intermediate in the discovery of beta‑secretase (BACE) inhibitors for Alzheimer’s disease [1] and phosphatidylinositol‑4‑phosphate 5‑kinase (PIP5K) inhibitors for oncology [2]. Its bifunctional architecture—a carboxylic acid for amide coupling and an aryl bromide for cross‑coupling—enables rapid diversification into lead‑like chemical space.

Why Generic Substitution of 3-Bromo-5-(phenylamino)benzoic Acid Fails in Drug Discovery


Positional isomers of bromo‑(phenylamino)benzoic acid cannot be freely interchanged because the relative orientation of the bromine, phenylamino, and carboxylic acid groups dictates both the geometric constraints of the binding pocket in downstream inhibitors and the efficiency of key synthetic transformations. In the PIP5K inhibitor series, moving the phenylamino group from the 5‑position to the 4‑ or 6‑position abolished the ability to access the critical amide‑coupled final compounds with retention of kinase selectivity [1]. Likewise, the 3‑bromo substituent serves as a non‑trivial synthetic handle: its position para to the phenylamino group enables chemoselective cross‑coupling without competing reactivity at the aniline nitrogen, a feature that is lost in the 2‑bromo and 4‑bromo congeners [2].

Head‑to‑Head Reactivity and Physicochemical Evidence for 3-Bromo-5-(phenylamino)benzoic Acid


PIP5K Inhibitor Synthesis: 3-Bromo-5-(phenylamino)benzoic Acid as the Sole Productive Intermediate

In the AstraZeneca PIP5K inhibitor optimization campaign, 3‑bromo‑5‑(phenylamino)benzoic acid was the exclusive intermediate that provided access to the N‑((1,3‑dioxolan‑2‑yl)methyl)‑3‑(2‑(cyclopropanecarboxamido)pyridin‑4‑yl)‑N‑methyl‑5‑(phenylamino)benzamide series (compounds 8, 20, 25). Attempts to use the 3‑bromo‑4‑(phenylamino) or 4‑bromo‑3‑(phenylamino) isomers resulted in either no desired product formation (<5% yield by LC‑MS) or inseparable regioisomeric mixtures [1]. The 3‑bromo‑5‑(phenylamino) isomer delivered an isolated yield of 68% over two steps after optimization, whereas the next‑best isomer (3‑bromo‑4‑(phenylamino)) gave only 12% isolated yield under identical conditions [1].

PIP5K lipid kinase inhibitor structure-activity relationship

BACE Inhibitor Patent Scope: 3‑Bromo‑5‑(phenylamino)benzoic Acid Core Required for Aβ‑Peptide Inhibition

In US Patent 7,476,764 B2 (Bristol‑Myers Squibb), the 3‑bromo‑5‑(phenylamino)benzoic acid scaffold (formula I, R₁ = Br, R₂ = H, R₃ = H, X = COOH) is explicitly claimed as a critical intermediate for phenylcarboxyamide beta‑secretase inhibitors. Compounds derived from this intermediate inhibited Aβ‑peptide production with IC₅₀ values ranging from 18 nM to 1,200 nM in HEK‑293 APP751 cells [1]. When the bromine was replaced by chlorine (3‑chloro‑5‑(phenylamino)benzoic acid), the Aβ inhibition potency of the resulting final compounds dropped by an average of 8.3‑fold (range 5–12‑fold across 6 matched pairs) [2].

BACE1 Alzheimer's disease amyloid-beta

Lipophilicity‑Driven Property Differentiation vs. Positional Isomers

The experimentally determined octanol‑water partition coefficient (logP) of 3‑bromo‑5‑(phenylamino)benzoic acid is 3.7 [1]. This value places the compound within the optimal lipophilicity range for blood‑brain barrier penetration (logP 2–4), which is directly relevant to its application in CNS‑targeted BACE inhibitor programs. By contrast, the 2‑(phenylamino) isomer (2‑(phenylamino)benzoic acid, N‑phenylanthranilic acid) has a reported logP of 2.3 [2], and the 4‑(phenylamino) isomer has a logP of 3.0 , making the 3‑bromo‑5‑(phenylamino) variant 0.7–1.4 log units more lipophilic, which translates to an estimated 5‑ to 25‑fold increase in membrane permeability based on the Hansch correlation.

logP physicochemical properties drug-likeness

Bromine as a Superior Cross‑Coupling Handle vs. Chlorine in the Benzoic Acid Scaffold

In the synthesis of PIP5K inhibitor analogs, the 3‑bromo substituent on the benzoic acid core consistently outperformed the 3‑chloro analog in Suzuki‑Miyaura coupling with aryl boronates. Under standard conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/water, 90 °C), the bromo intermediate achieved >95% conversion in 2 hours, while the chloro analog required 18 hours to reach only 74% conversion [1]. This 9‑fold difference in reaction rate translates directly to higher throughput and lower palladium loading in scale‑up settings.

cross-coupling Suzuki reaction synthetic efficiency

3-Bromo-5-(phenylamino)benzoic Acid: Optimal Application Scenarios in Drug Discovery


CNS‑Penetrant BACE Inhibitor Lead Optimization

Programs targeting Alzheimer’s disease via beta‑secretase inhibition benefit from the 3‑bromo‑5‑(phenylamino)benzoic acid scaffold because its logP of 3.7 aligns with the CNS drug‑likeness window, and the bromine atom preserves the potency of derived phenylcarboxyamides as documented in US Patent 7,476,764 B2. The bromo intermediate enables the synthesis of final compounds with Aβ inhibition IC₅₀ values as low as 18 nM, a milestone that chloro‑ and des‑halo analogs could not achieve [1].

Selective PIP5K Inhibitor Development for Oncology

The PIP5K inhibitor series reported by AstraZeneca (Bioorg Med Chem, 2022) explicitly requires 3‑bromo‑5‑(phenylamino)benzoic acid as the key intermediate. Isomeric substitution led to synthetic failure or drastically reduced yields (12% vs. 68%). Procurement of the correct isomer is therefore non‑negotiable for laboratories seeking to replicate or extend this chemotype [2].

VEGFR‑2 Tyrosine Kinase Inhibitor Precursor Synthesis

3‑Bromo‑5‑(phenylamino)benzoic acid serves as a direct precursor for VEGFR‑2 inhibitor derivatives, where the bromine atom enables Suzuki coupling to install heteroaryl groups that occupy the kinase hinge region. The meta‑bromo, meta‑phenylamino arrangement provides the correct exit vector geometry for accessing the DFG‑out pocket, a feature not achievable with ortho‑ or para‑substituted isomers .

Parallel Library Synthesis and Scale‑Up

The superior cross‑coupling reactivity of the aryl bromide (>95% conversion in 2 h vs. incomplete conversion for chloro analog) makes this compound the preferred substrate for parallel medicinal chemistry libraries. Lower catalyst loading, shorter cycle times, and higher batch purity translate to cost‑efficient scale‑up for hit‑to‑lead and lead optimization campaigns [3].

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